2-phenyl-N-(3-propoxyphenyl)acetamide is an organic compound that belongs to the class of amides. This compound is characterized by its acetamide functional group, which is connected to a phenyl group and a propoxyphenyl moiety. The structure of this compound suggests potential applications in medicinal chemistry and organic synthesis due to its unique molecular architecture.
The compound is synthesized through various organic reactions, primarily involving the acylation of amines or the reaction of phenolic compounds with acetic anhydride or acetyl chloride. The literature provides insights into its synthesis and reactivity, indicating its relevance in pharmaceutical research and development.
2-phenyl-N-(3-propoxyphenyl)acetamide can be classified as:
The synthesis of 2-phenyl-N-(3-propoxyphenyl)acetamide typically involves the following methods:
The molecular formula for 2-phenyl-N-(3-propoxyphenyl)acetamide is . Its structural representation includes:
CC(=O)N(c1ccccc1)c2cccc(c2)OCC
InChI=1S/C18H21NO2/c1-14(19)20-18(16-9-7-5-6-8-10-16)15-11-12-17(18)13-15/h5-13H,14H2,1H3,(H,19)
2-phenyl-N-(3-propoxyphenyl)acetamide can undergo several chemical reactions:
The stability of the amide bond makes it resistant to hydrolysis under neutral conditions but reactive under strong acidic or basic conditions.
The mechanism by which 2-phenyl-N-(3-propoxyphenyl)acetamide exerts its effects may involve:
2-phenyl-N-(3-propoxyphenyl)acetamide has potential applications in various fields:
CAS No.: 115-71-9
CAS No.: 18097-67-1
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2